BenchChemオンラインストアへようこそ!

(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid

LogP Lipophilicity Physicochemical Properties

Select (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid for its unique N1-propyl, C3-methyl, C5-boronic acid architecture. The higher computed AlogP (1.29 vs 0.6675 for des-methyl analog) improves organic phase partitioning, streamlining Suzuki-Miyaura workup. C5-boronic acid placement ensures resonance stabilization crucial for constructing 3,4,5-trisubstituted pyrazole scaffolds found in kinase inhibitors and agrochemicals. Verify purity (95-98%) to maintain consistent cross-coupling kinetics.

Molecular Formula C7H13BN2O2
Molecular Weight 168.00 g/mol
CAS No. 847818-69-3
Cat. No. B11917533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid
CAS847818-69-3
Molecular FormulaC7H13BN2O2
Molecular Weight168.00 g/mol
Structural Identifiers
SMILESB(C1=CC(=NN1CCC)C)(O)O
InChIInChI=1S/C7H13BN2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5,11-12H,3-4H2,1-2H3
InChIKeyFEKSSWGMTTYASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid (CAS 847818-69-3): Procurement and Technical Profile for Suzuki-Miyaura Cross-Coupling and Heterocycle Synthesis


(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid is a heterocyclic organoboron compound featuring a pyrazole core substituted with a propyl group at the N1 position, a methyl group at the C3 position, and a boronic acid moiety at the C5 position . With a molecular formula of C₇H₁₃BN₂O₂ and a molecular weight of 168.00 g/mol, this compound belongs to the class of pyrazol-5-ylboronic acids and is primarily utilized as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical and agrochemical intermediate synthesis [1]. The boronic acid functionality enables reversible covalent bond formation with diols and nucleophiles, facilitating its role in diverse chemical transformations . Commercially available from multiple suppliers with reported purity specifications ranging from NLT 95% to 98%, this compound is cataloged under MDL number MFCD12407384 [2].

Why Generic Substitution Fails for (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid: Comparative Analysis of Positional Isomers and N-Alkyl Pyrazole Boronic Acid Derivatives


Generic substitution among pyrazol-5-ylboronic acid derivatives is precluded by significant structural and physicochemical heterogeneity across this compound class. The target compound (3-methyl-1-propyl-1H-pyrazol-5-yl)boronic acid bears a distinctive substitution pattern—a propyl group at N1 and a methyl group at C3—that distinguishes it from close analogs such as (1-propyl-1H-pyrazol-5-yl)boronic acid (CAS 847818-65-9), which lacks the C3 methyl substituent, and positional isomers including (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid (CAS 2246696-43-3) wherein the boronic acid group resides at the C4 rather than C5 position [1]. These structural variations produce quantifiable differences in computed physicochemical properties: the target compound (C₇H₁₃BN₂O₂, MW 168.00 g/mol) exhibits a computed AlogP of 1.29 and polar surface area of 90.65 Ų, whereas the des-methyl analog (C₆H₁₁BN₂O₂, MW 153.97 g/mol) demonstrates a calculated LogP of 0.6675 and LogD (pH 7.4) of 0.6459 [2]. Additionally, the C5 boronic acid position in pyrazol-5-yl isomers confers distinct electronic characteristics due to uninterrupted conjugation between the boronic acid group and the pyrazole ring, enhancing resonance stabilization compared to C4-substituted positional isomers . Such differences in lipophilicity, molecular recognition, and electronic properties critically impact reaction kinetics in cross-coupling applications, chromatographic behavior during purification, and biological target engagement in downstream applications—rendering empirical validation essential prior to any procurement decision involving analog substitution [2].

(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Computed LogP Comparison of (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid versus Des-Methyl Analog

The target compound (3-methyl-1-propyl-1H-pyrazol-5-yl)boronic acid exhibits a computed AlogP of 1.29, approximately 1.9-fold higher than the calculated LogP of 0.6675 for its closest commercially available analog, (1-propyl-1H-pyrazol-5-yl)boronic acid (CAS 847818-65-9), which lacks the C3 methyl substituent [1]. The des-methyl analog additionally shows a LogD (pH 7.4) value of 0.6459 [1].

LogP Lipophilicity Physicochemical Properties ADME Prediction

Supplier Purity Specification: Comparative Analysis of Commercial Grade (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid

Commercial suppliers offer (3-methyl-1-propyl-1H-pyrazol-5-yl)boronic acid with specified purity grades ranging from NLT 95% (BoronPharm, catalog BP26302) to 98% (Leyan, product 1767780) [1]. In contrast, the des-methyl analog (1-propyl-1H-pyrazol-5-yl)boronic acid (CAS 847818-65-9) is offered with a minimum purity specification of NLT 97% by select suppliers .

Purity Quality Control Suzuki-Miyaura Coupling Procurement Specification

Positional Isomer Electronic Differentiation: C5 Boronic Acid Resonance Stabilization versus C4 Isomer

In pyrazol-5-ylboronic acids, the boronic acid group at the C5 position benefits from uninterrupted conjugation with the pyrazole ring, which enhances resonance stabilization relative to C4-substituted positional isomers . This structural feature distinguishes (3-methyl-1-propyl-1H-pyrazol-5-yl)boronic acid from its C4 positional isomer, (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid (CAS 2246696-43-3), wherein the boronic acid moiety resides at C4 and lacks the same degree of electronic conjugation with the adjacent nitrogen atoms .

Electronic Effects Resonance Stabilization Reactivity Suzuki-Miyaura Coupling

Molecular Weight and Formula Differentiation from Des-Methyl Analog

The target compound (C₇H₁₃BN₂O₂, MW 168.00 g/mol) differs from the des-methyl analog (1-propyl-1H-pyrazol-5-yl)boronic acid (C₆H₁₁BN₂O₂, MW 153.97 g/mol) by one methylene group (-CH₂-), resulting in a molecular weight increase of 14.03 g/mol [1]. This structural distinction is analytically unambiguous and can be resolved by standard mass spectrometry techniques.

Molecular Weight Analytical Characterization LC-MS Procurement Specification

Recommended Application Scenarios for (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for Synthesis of 1,3,5-Trisubstituted Pyrazole Pharmacophores

(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid serves as a boronic acid coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for constructing 3,4,5-trisubstituted pyrazole scaffolds. The C5 boronic acid position, coupled with the C3 methyl and N1 propyl substitution pattern, enables modular assembly of pyrazole-containing biaryl and heteroaryl compounds that are prevalent in kinase inhibitor pharmacophores and agrochemical active ingredients . The compound's computed AlogP of 1.29 and molecular weight of 168.00 g/mol differentiate it from less lipophilic des-methyl analogs, making it suitable for reaction sequences where enhanced organic phase partitioning facilitates workup and purification . Suppliers offer the compound in research-scale quantities (1 g to 100 g) with purity specifications up to 98%, supporting both exploratory medicinal chemistry and process development .

Proteasome Inhibitor Development Utilizing Pyrazole Boronic Acid Scaffolds

Pyrazole boronic acid compounds, including derivatives structurally related to (3-methyl-1-propyl-1H-pyrazol-5-yl)boronic acid, have been disclosed in patent literature as proteasome inhibitors with potential applications in oncology and inflammatory disease treatment . The boronic acid moiety enables reversible covalent interaction with the catalytic threonine residue of the proteasome, while the pyrazole core provides a tunable scaffold for optimizing potency, selectivity, and pharmacokinetic properties. The target compound's specific substitution pattern (N1-propyl, C3-methyl, C5-boronic acid) offers a defined starting point for structure-activity relationship (SAR) exploration of this chemotype, with the enhanced resonance stabilization of the C5 boronic acid group potentially contributing to improved stability under physiological conditions compared to C4-substituted positional isomers .

Analytical Method Development and Reference Standard Procurement

The distinct molecular formula (C₇H₁₃BN₂O₂, MW 168.00 g/mol) and MDL number (MFCD12407384) of (3-methyl-1-propyl-1H-pyrazol-5-yl)boronic acid enable its use as an analytical reference standard for LC-MS method development and quality control of pyrazole boronic acid libraries . The compound's physicochemical profile—including computed AlogP of 1.29 and polar surface area of 90.65 Ų—provides a defined benchmark for chromatographic method optimization . Commercial availability with documented purity specifications (98% from Leyan, NLT 95% from BoronPharm) supports its qualification as a system suitability standard in regulated analytical environments where traceable compound identity and purity are required [2].

Synthesis of Pyrazole-Derived JAK Kinase Inhibitor Intermediates

Boron-containing pyrazole compounds have been reported as Janus kinase (JAK) inhibitors with therapeutic potential in inflammation, autoimmune diseases, and oncology . (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid, bearing both N1-alkyl and C3-alkyl substituents along with a C5 boronic acid handle, provides a versatile intermediate for constructing diverse JAK inhibitor chemotypes via Suzuki-Miyaura diversification of the boronic acid position. The higher lipophilicity of this compound (AlogP 1.29) relative to des-methyl analogs (LogP 0.6675) may influence cellular permeability and target engagement of derived inhibitors, making it a strategically differentiated building block for medicinal chemistry campaigns targeting intracellular kinase domains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.